molecular formula C26H23NO6 B13617521 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid

Cat. No.: B13617521
M. Wt: 445.5 g/mol
InChI Key: MSIBKRWOGOUCSA-UHFFFAOYSA-N
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Description

3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with the molecular formula C25H23N3O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis .

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

3-[4-(carboxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H23NO6/c28-24(29)14-17-11-9-16(10-12-17)13-23(25(30)31)27-26(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,29)(H,30,31)

InChI Key

MSIBKRWOGOUCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently. The reaction conditions are optimized to maximize yield and minimize impurities, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-4-Aph (cbm): A similar compound with a different protecting group.

    Fmoc-D-Aph (Cbm)-OH: Another derivative used in peptide synthesis.

    Fmoc-4-Aph (Trt)-OH: A compound with a trityl protecting group.

Uniqueness

3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and protection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .

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